(4-ISOBUTOXYPHENYL)(4-METHYLPIPERIDINO)METHANONE
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Overview
Description
(4-ISOBUTOXYPHENYL)(4-METHYLPIPERIDINO)METHANONE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of an isobutoxyphenyl group and a methylpiperidino group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-ISOBUTOXYPHENYL)(4-METHYLPIPERIDINO)METHANONE typically involves multiple steps, starting with the preparation of the individual components. One common method involves the reaction of 4-isobutoxybenzaldehyde with 4-methylpiperidine under specific conditions to form the desired compound. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process is optimized to minimize waste and reduce costs, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions .
Chemical Reactions Analysis
Types of Reactions
(4-ISOBUTOXYPHENYL)(4-METHYLPIPERIDINO)METHANONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as halides or amines. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
(4-ISOBUTOXYPHENYL)(4-METHYLPIPERIDINO)METHANONE has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer and inflammatory conditions.
Industry: Utilized in the development of new materials, including polymers and coatings
Mechanism of Action
The mechanism of action of (4-ISOBUTOXYPHENYL)(4-METHYLPIPERIDINO)METHANONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. For example, it may inhibit enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
(4-Isobutoxyphenyl){2-[2-(4-morpholinyl)ethyl]-1-piperidinyl}methanone: Shares structural similarities but differs in the substituent groups attached to the piperidine ring.
(4-Benzoylpiperidino)[4-(tert-butyl)phenyl]methanone: Another similar compound with a benzoyl group instead of an isobutoxy group.
Uniqueness
(4-ISOBUTOXYPHENYL)(4-METHYLPIPERIDINO)METHANONE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
(4-methylpiperidin-1-yl)-[4-(2-methylpropoxy)phenyl]methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO2/c1-13(2)12-20-16-6-4-15(5-7-16)17(19)18-10-8-14(3)9-11-18/h4-7,13-14H,8-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCGSINIESSBGDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=CC=C(C=C2)OCC(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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